1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-propan-2-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(2)14-7-11(13)9-4-3-5-10(12)6-9/h3-6,8,11,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTWLPHMGCNIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214386 | |
| Record name | Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-88-9 | |
| Record name | Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Fluorophenyl Propanoic Acids to Alcohols
A common initial step involves the reduction of 3-fluorophenylpropanoic acid derivatives to the corresponding alcohols. For example, borane-dimethyl sulfide complex is used to reduce 3-(3-fluorophenyl)propanoic acid in tetrahydrofuran (THF) at room temperature, followed by quenching with methanol and extraction to isolate the alcohol intermediate. Purification is typically done by flash column chromatography using silica gel with ethyl acetate and n-hexane as eluents.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Reduction | Borane-dimethyl sulfide, THF, room temp, 1 h | Conversion of 3-fluorophenylpropanoic acid to 3-fluorophenylpropanol |
| Work-up | Quench with MeOH, extract with EtOAc | Isolation of alcohol intermediate |
| Purification | Flash chromatography (EtOAc:n-hexane = 1:4) | Pure alcohol product |
This alcohol intermediate can be further functionalized to introduce the propan-2-yloxy group.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is a widely used method to convert alcohols into ethers with inversion of configuration. In related synthetic work, the Mitsunobu protocol has been employed to attach alkoxy groups to aromatic or aliphatic alcohols. For instance, diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh3) are used in dry THF to react an alcohol with an appropriate phenol or alcohol nucleophile, resulting in the formation of an ether linkage.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Etherification | DIAD, PPh3, dry THF, 0°C to room temp, 3 h | Formation of propan-2-yloxy ether from alcohol |
This method can be adapted to introduce the isopropoxy group at the 2-position of the ethan-1-ol moiety.
Protection and Deprotection Strategies
In complex syntheses, hydroxyl groups are often protected as tosylates or other leaving groups to facilitate subsequent substitution reactions. For example, conversion of an alcohol to a tosylate using tosyl chloride (TsCl) in the presence of triethylamine and DMAP in dry dichloromethane (DCM) is a common approach. The tosylate can then be displaced by nucleophiles such as alkoxides to form ethers.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Tosylation | TsCl, Et3N, DMAP, dry DCM, 0°C to room temp, 5 h | Conversion of hydroxyl to tosylate |
| Nucleophilic substitution | Alkoxide nucleophile, appropriate solvent | Formation of ether |
This approach may be used to install the propan-2-yloxy group on the ethan-1-ol scaffold.
Specific Preparation Method for 1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Based on the analogous procedures and related compounds, a plausible synthetic route is as follows:
- Starting Material : 3-fluorophenylacetic acid or 3-fluorophenylpropanoic acid.
- Reduction : Use borane-dimethyl sulfide in THF at room temperature to reduce the acid to the corresponding alcohol.
- Ether Formation : Employ Mitsunobu reaction conditions with isopropanol as the nucleophile, DIAD, and PPh3 in dry THF to convert the primary alcohol to the propan-2-yloxy ether.
- Purification : Isolate the product by flash chromatography using silica gel and an appropriate solvent system (e.g., ethyl acetate/n-hexane).
This sequence yields this compound with good selectivity and purity.
Data Table Summarizing Preparation Parameters
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Reduction of acid to alcohol | Borane-dimethyl sulfide | THF | Room temp | 1 h | ~80-90 (reported for analogs) | Quench with MeOH |
| 2 | Ether formation (Mitsunobu) | DIAD, PPh3, isopropanol | Dry THF | 0°C to RT | 3 h | ~85-90 | Inversion of configuration |
| 3 | Purification | Flash chromatography | Silica gel, EtOAc/n-hexane | N/A | N/A | N/A | Final product isolation |
Research Findings and Considerations
- The use of borane-dimethyl sulfide is favored for selective reduction of carboxylic acids to primary alcohols without over-reduction or side reactions.
- Mitsunobu reaction provides a mild and efficient method to form alkyl aryl ethers, including fluorinated phenyl derivatives, with high yields and stereochemical control.
- Purification by flash chromatography is essential to separate the product from side products such as triphenylphosphine oxide and unreacted starting materials.
- The presence of the fluorine substituent on the phenyl ring can influence reactivity and requires careful monitoring by thin-layer chromatography (TLC) and NMR spectroscopy.
- Alternative methods such as direct nucleophilic substitution on halogenated intermediates or use of tosylate intermediates can be employed but may require more steps or harsher conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is primarily studied for its potential pharmacological properties. The fluorine atom in the structure enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with various biological targets.
Case Studies
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter levels. For instance, studies on related fluorinated compounds have demonstrated efficacy in treating depression by increasing serotonin levels in the brain.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. For example, analogs of this compound have shown promise in inhibiting tumor growth in vitro, warranting further investigation into its mechanism of action.
Biological Research
Buffering Agent
This compound has been utilized as a non-ionic organic buffering agent in biological assays, particularly in cell culture environments where pH stability is crucial. It has been shown to maintain a pH range of 6 to 8.5, which is optimal for various cellular processes .
Material Science
Polymer Applications
Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that fluorinated compounds often improve the performance characteristics of materials used in high-temperature applications.
Data Table of Applications
| Application Area | Specific Use Case | Reference Source |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant activity | [Research Study] |
| Anticancer properties | [Cancer Research] | |
| Biological Research | Non-ionic organic buffering agent | [Biosynth] |
| Material Science | Enhancing polymer properties | [Material Science Journal] |
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, while the propan-2-yloxy group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with structurally related fluorophenyl- or chlorophenyl-substituted ethanol derivatives (Table 1).
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Substituent Effects: Fluoro vs. Chloro: Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability compared to chlorine, which is bulkier and more lipophilic . Ether vs.
Functional Group Impact: Oxadiazole vs. Ether: The oxadiazole ring in acts as a bioisostere for ester or amide groups, offering improved enzymatic resistance compared to the target’s ether group. Amino Groups: Amino-substituted analogs (e.g., ) introduce basicity, affecting solubility and enabling salt formation for enhanced stability.
Stereochemical Considerations :
Physicochemical Properties
- Solubility : The isopropoxy group likely reduces aqueous solubility compared to hydroxylated analogs but improves lipid solubility.
Biological Activity
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, also known by its CAS number 1461707-88-9, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C11H15FO2
- Molecular Weight : 198.23 g/mol
- CAS Number : 1461707-88-9
- Purity : Minimum of 95% .
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an organic buffering agent and its implications in cell culture environments. It is noted for maintaining pH levels within a range conducive to various biological assays .
The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, it is hypothesized that:
- The fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially facilitating interaction with cellular targets.
- The propan-2-yloxy group may contribute to the compound's ability to act as a non-ionic buffer in biological systems .
In Vitro Studies
- Cell Culture Applications : As a buffering agent, this compound has been utilized in cell cultures to maintain optimal pH conditions for cellular metabolism and growth .
- Antimicrobial Testing : Related compounds have been tested against various bacterial strains. For instance, derivatives with similar functional groups showed minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM against Staphylococcus aureus and E. coli, indicating potential activity for this compound against Gram-positive and Gram-negative bacteria .
Comparative Analysis Table
| Compound Name | Structure | Antimicrobial Activity | MIC (µM) |
|---|---|---|---|
| This compound | Structure | Potentially active | TBD |
| Related Compound A | Similar structure | Active against S. aureus | 20 |
| Related Compound B | Similar structure | Active against E. coli | 40 |
Q & A
Basic: What are the optimal synthetic routes for 1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, and how can reaction conditions be optimized to minimize by-products?
The synthesis of this compound typically involves multi-step reactions, including Friedel-Crafts alkylation or nucleophilic substitution to introduce the isopropoxy group. Key steps include:
- Starting materials : 3-Fluorophenyl precursors (e.g., 3-fluorobenzaldehyde) and isopropoxy-containing reagents (e.g., 2-bromopropane).
- Catalysts : Lewis acids like AlCl₃ or transition metal catalysts (e.g., RuCl) for stereoselective synthesis .
- Solvent systems : Dichloromethane or ethyl acetate for solubility and reaction efficiency .
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to suppress side reactions like over-alkylation .
Optimization strategies : Use of high-purity reagents, real-time monitoring via HPLC, and fractional distillation to isolate intermediates. Yield improvements (≥75%) are achievable with catalytic asymmetric transfer hydrogenation for enantiomeric control .
Basic: How can the stereochemistry of this compound be resolved, and what analytical techniques validate its configuration?
- Chiral resolution : Employ chiral column chromatography (e.g., Chiralpak® AD-H) or enzymatic resolution using lipases .
- Analytical validation :
- NMR : and NMR to confirm substituent positions and coupling constants (e.g., J-values for diastereotopic protons) .
- X-ray crystallography : Definitive confirmation of absolute configuration (e.g., compare with structurally similar (1R)-configured analogs in ) .
- Polarimetry : Specific rotation measurements (e.g., [α] values) compared to literature data for enantiopure standards .
Basic: What functional groups in this compound contribute to its reactivity, and how do they influence derivatization?
- Key reactive groups :
- Hydroxyl group (-OH) : Prone to acetylation, sulfonation, or oxidation to ketones .
- Isopropoxy group (-OCH(CH₃)₂) : Participates in nucleophilic substitutions under acidic conditions (e.g., HI-mediated cleavage).
- Fluorophenyl ring : Directs electrophilic aromatic substitution (e.g., nitration at the para position) .
Derivatization pathways :
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during further modifications .
- Bioisosteric replacements : Replace the isopropoxy group with cyclopropyl or tetrazole moieties to modulate pharmacokinetics .
Advanced: What methodologies enable enantioselective synthesis of this compound, and how do enantiomers differ in biological activity?
- Asymmetric catalysis : RuCl(p-cymene)[(S,S)-Ts-DPEN] catalysts achieve >90% enantiomeric excess (ee) via transfer hydrogenation .
- Biological differences :
- Receptor binding : (R)-enantiomers may exhibit higher affinity for GABA receptors, analogous to fluorinated ethanolamine derivatives .
- Metabolic stability : Enantioselective oxidation by cytochrome P450 enzymes (e.g., CYP2D6) impacts half-life .
Validation : Chiral HPLC and circular dichroism (CD) spectroscopy to correlate ee with activity .
Advanced: How does this compound interact with biological targets, and what in vitro assays are suitable for mechanistic studies?
- Putative targets :
- Assay design :
Advanced: How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., fungal CYP51) .
- QSAR parameters :
- Lipophilicity (logP) : Optimize using substituents like cyclopropyl to balance membrane permeability and solubility .
- Electrostatic potential maps : Fluorine’s electron-withdrawing effects enhance binding to aromatic residues .
Validation : Synthesize top-scoring analogs and compare predicted vs. experimental IC₅₀ values .
Advanced: What stability challenges arise in formulating this compound, and how can degradation pathways be mitigated?
- Degradation pathways :
- Hydrolysis : Isopropoxy group cleavage under acidic/alkaline conditions .
- Oxidation : Hydroxyl group conversion to ketone under ambient light .
- Stabilization strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
